N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline is an organic compound that features a benzodioxole moiety attached to a difluoroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3,4-difluoroaniline under specific conditions. A common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4-difluoroaniline in the presence of a suitable catalyst, such as a Lewis acid.
Reduction: The resulting imine intermediate is then reduced to form the final product, this compound. This reduction can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or catalytic hydrogenation to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. Its effects on these pathways can lead to therapeutic outcomes in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have similar structural motifs and are studied for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline is unique due to the presence of both benzodioxole and difluoroaniline moieties, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-6,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVRQTRDDIINEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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